molecular formula C30H36N2O6 B7755688 (1R,2S,1'S,2'R)-2,2'-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid

(1R,2S,1'S,2'R)-2,2'-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid

Cat. No.: B7755688
M. Wt: 520.6 g/mol
InChI Key: KDCQIZLSYMBHQG-FATVKVNYSA-N
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Description

This compound is a chiral cyclohexane-based dicarboxylic acid derivative featuring an ethane-1,2-diylbis(phenylcarbamoyl) bridge. Its stereochemistry (1R,2S,1'S,2'R) indicates a rigid, non-planar conformation, which may influence its physicochemical properties and interactions in biological or material applications.

Properties

IUPAC Name

(1R,2S)-2-[2-(N-[(1R,2S)-2-carboxycyclohexanecarbonyl]anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O6/c33-27(23-15-7-9-17-25(23)29(35)36)31(21-11-3-1-4-12-21)19-20-32(22-13-5-2-6-14-22)28(34)24-16-8-10-18-26(24)30(37)38/h1-6,11-14,23-26H,7-10,15-20H2,(H,35,36)(H,37,38)/t23-,24+,25+,26-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCQIZLSYMBHQG-FATVKVNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3CCCCC3C(=O)O)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)N(CCN(C2=CC=CC=C2)C(=O)[C@H]3CCCC[C@H]3C(=O)O)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,1’S,2’R)-2,2’-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include ethane-1,2-diamine and cyclohexanecarboxylic acid derivatives. These starting materials undergo a series of reactions, including amidation and cyclization, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,1’S,2’R)-2,2’-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,1’S,2’R)-2,2’-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with various biological molecules, providing insights into their functions.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, (1R,2S,1’S,2’R)-2,2’-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid is used in the synthesis of advanced materials and polymers. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism by which (1R,2S,1’S,2’R)-2,2’-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural Analogs in the Cyclohexanedicarboxylic Acid Family

The compound shares structural motifs with several cyclohexane derivatives documented in the evidence. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
(1R,2S,1'S,2'R)-2,2'-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid Not provided Presumed $ C{30}H{32}N2O6 $ ~540 (estimated) Carboxylic acid, phenylcarbamoyl Chiral centers, rigid ethane bridge
1,2-Cyclohexanedicarboxylic acid, mono(phenylmethyl) ester, (1R,2S) 200948-88-5 $ C{15}H{17}O_4 $ 261.29 Ester, carboxylic acid Single ester group, chiral centers
1,2-Cyclohexanedicarboxylic acid, diisononyl ester 166412-78-8 $ C{26}H{42}O_4 $ 418.61 Ester Non-polar, high molecular weight ester
(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid Not provided $ C{20}H{17}NO_4 $ 335.36 Carboxylic acid, isoindole-dione Heterocyclic moiety, potential photochemical activity
Key Observations:

Functional Groups: The target compound’s phenylcarbamoyl groups distinguish it from ester derivatives (e.g., diisononyl ester), which may enhance hydrogen-bonding capacity and influence solubility or receptor binding .

Chirality: Like (1R,2S)-mono(phenylmethyl) ester, the compound’s stereochemistry could dictate its enantioselective interactions in catalysis or drug delivery .

Physicochemical and Application-Based Comparisons

Solubility and Stability:
  • Ester Derivatives: Diisononyl ester (CAS 166412-78-8) is highly lipophilic due to long alkyl chains, making it suitable for plasticizers or non-aqueous formulations .
  • Carboxylic Acid Derivatives : The target compound’s carboxylic acid groups enhance water solubility relative to esters, aligning with applications in aqueous-phase reactions or ion-exchange materials .
Pharmacological Potential:

Biological Activity

(1R,2S,1'S,2'R)-2,2'-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid is a complex organic compound with significant potential in biological research and medicinal chemistry. Its unique stereochemistry and functional groups allow it to interact with various biological targets, making it a subject of interest for drug development and biochemical studies.

Chemical Structure and Properties

The compound features a dicyclohexanecarboxylic acid backbone with phenylcarbamoyl groups connected by an ethane-1,2-diyl linker. This structure contributes to its biological activity through specific interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to bind to enzyme active sites and modulate their functions. It may act as an inhibitor or activator depending on the target enzyme or receptor. The interaction can lead to alterations in biochemical pathways, which are crucial for various physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest potential anticancer effects through modulation of cell signaling pathways.
  • Neuroprotective Effects : Investigations into its neuroprotective properties indicate a possible role in treating neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits enzymes like proteases and kinases
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Studies

Several studies have explored the biological implications of this compound:

  • Enzyme Interaction Study : A study focused on the interaction between the compound and a specific protease showed a significant reduction in enzymatic activity at micromolar concentrations. The binding affinity was determined using surface plasmon resonance techniques.
  • Anticancer Activity : In vitro assays demonstrated that the compound could induce apoptosis in various cancer cell lines. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death.
  • Neuroprotection : Research involving neuronal cultures indicated that treatment with the compound reduced markers of oxidative stress and inflammation, suggesting its potential utility in neurodegenerative disease models.

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